molecular formula C8H12O2 B6284173 4,4-dimethylhex-5-ynoic acid CAS No. 149209-51-8

4,4-dimethylhex-5-ynoic acid

Cat. No. B6284173
CAS RN: 149209-51-8
M. Wt: 140.2
InChI Key:
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Description

4,4-Dimethylhex-5-ynoic acid (DMHA) is a synthetic compound that has been studied for its potential applications in the biomedical field. It is a structural analog of the neurotransmitter dopamine, and has been found to interact with the dopamine transporter, as well as other brain receptors. DMHA has been studied for its potential to act as a nootropic agent, and its possible therapeutic uses in neurological and psychiatric disorders.

Scientific Research Applications

4,4-dimethylhex-5-ynoic acid has been studied for its potential applications in the biomedical field. It has been found to interact with the dopamine transporter, as well as other brain receptors, and has been studied for its potential to act as a nootropic agent. 4,4-dimethylhex-5-ynoic acid has also been studied for its possible therapeutic uses in neurological and psychiatric disorders, such as Parkinson’s disease, depression, and anxiety. It has also been studied for its potential to act as an antioxidant, as well as its potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4,4-dimethylhex-5-ynoic acid is not fully understood. However, it is believed to interact with the dopamine transporter, as well as other brain receptors, and has been found to increase the levels of dopamine in the brain. This increase in dopamine levels may be responsible for its potential nootropic effects, as well as its potential therapeutic uses in neurological and psychiatric disorders.
Biochemical and Physiological Effects
4,4-dimethylhex-5-ynoic acid has been found to increase the levels of dopamine in the brain, which may be responsible for its potential nootropic effects. It has also been found to have antioxidant and anti-inflammatory effects, as well as potential therapeutic uses in neurological and psychiatric disorders. In addition, it has been found to have an effect on the release of hormones, such as adrenaline, noradrenaline, and cortisol.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-dimethylhex-5-ynoic acid in lab experiments include its availability, its low cost, and its ease of synthesis. However, there are some limitations to using 4,4-dimethylhex-5-ynoic acid in lab experiments, such as its potential toxicity, its potential to interact with other drugs, and its potential to cause side effects.

Future Directions

The potential future directions for 4,4-dimethylhex-5-ynoic acid include further research into its potential therapeutic uses in neurological and psychiatric disorders, such as Parkinson’s disease, depression, and anxiety. It could also be studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to interact with other brain receptors. Additionally, further research could be conducted into its potential to act as a nootropic agent, as well as its potential to interact with other drugs and cause side effects.

Synthesis Methods

4,4-dimethylhex-5-ynoic acid can be synthesized by various methods, including the use of Grignard reagents, palladium-catalyzed coupling reactions, and the Williamson ether synthesis. The Grignard reagent method involves the reaction of a Grignard reagent with an aldehyde to form an alcohol, which is then converted to the desired product. The palladium-catalyzed coupling reaction involves the reaction of an organometallic compound with an aryl halide to form the desired product. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then converted to the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "4-methylpent-2-yne", "2-bromo-4,4-dimethylpentane", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-methylpent-2-yne is reacted with 2-bromo-4,4-dimethylpentane in the presence of sodium hydroxide to yield 4,4-dimethylhex-5-yne.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to form the corresponding 4,4-dimethylhex-5-yne sulfonic acid.", "Step 3: The sulfonic acid is then neutralized with sodium bicarbonate to form the corresponding 4,4-dimethylhex-5-yne carboxylic acid.", "Step 4: The carboxylic acid is purified by recrystallization from methanol to yield the final product, 4,4-dimethylhex-5-ynoic acid." ] }

CAS RN

149209-51-8

Product Name

4,4-dimethylhex-5-ynoic acid

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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